molecular formula C17H18N6O2S B12136009 N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136009
M. Wt: 370.4 g/mol
InChI Key: NBTVKNTUJWQPBF-UHFFFAOYSA-N
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Description

This compound features a triazole core substituted with a methyl group at position 4 and a pyrazine ring at position 4. The acetamide moiety is linked via a sulfanyl bridge to the triazole and attached to a 2-methoxy-5-methylphenyl group. Its structural uniqueness lies in the combination of a pyrazine heterocycle and a methyl-substituted triazole, which may enhance interactions with biological targets such as enzymes or receptors involved in inflammation or cancer pathways .

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N6O2S/c1-11-4-5-14(25-3)12(8-11)20-15(24)10-26-17-22-21-16(23(17)2)13-9-18-6-7-19-13/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

NBTVKNTUJWQPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Methoxy-Methylphenyl Intermediate: Starting with 2-methoxy-5-methylphenol, a series of reactions such as methylation and nitration can be used to introduce the necessary functional groups.

    Synthesis of the Pyrazinyl-Triazolyl Intermediate:

    Coupling Reaction: The final step involves coupling the methoxy-methylphenyl intermediate with the pyrazinyl-triazolyl intermediate using a sulfanyl-acetamide linkage. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect is believed to be mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Agricultural Applications

Fungicidal Activity
In agricultural science, this compound has been investigated for its fungicidal properties. Field trials have demonstrated its effectiveness in controlling fungal pathogens such as Fusarium spp. and Alternaria spp., which are responsible for significant crop losses .

Plant Growth Regulation
Additionally, the compound has been studied for its role as a plant growth regulator. It has been shown to enhance root development and increase resistance to abiotic stressors such as drought and salinity in various plant species .

Material Science

Polymer Synthesis
this compound is also being explored in material science for its potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies have indicated that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and increase their overall durability .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus; inhibits cell wall synthesis ,
Anticancer PropertiesInduces apoptosis in MCF-7 and HeLa cells; activates caspase pathways ,
Fungicidal ActivityControls Fusarium and Alternaria pathogens; reduces crop losses ,
Plant Growth RegulationEnhances root development; increases resistance to drought ,
Polymer SynthesisImproves thermal stability and mechanical properties of polymers ,

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents critically influence electronic, steric, and pharmacokinetic properties:

Compound Name R1 (Position 4) R2 (Position 5) Key Structural Differences
Target Compound Methyl Pyrazin-2-yl Baseline for comparison
Compound in Allyl Pyridin-2-yl Bulkier allyl group; pyridine vs. pyrazine
Compound in Ethyl Pyrazin-2-yl Ethyl increases hydrophobicity
N-(5-Acetamido-2-Methoxyphenyl) Derivative Ethyl Pyridin-3-yl Acetamido-phenyl; pyridine orientation
  • Allyl groups () may introduce conformational flexibility .
  • Impact of R2 : Pyrazine’s two nitrogen atoms (target) enhance hydrogen bonding vs. pyridine’s single nitrogen () .

Modifications on the Acetamide Phenyl Group

The phenyl ring’s substituents modulate solubility and target affinity:

Compound Name Phenyl Substituents Biological Implications
Target Compound 2-Methoxy-5-Methyl Electron-donating groups improve solubility
Compound in 2-Fluorophenyl Fluorine’s electronegativity enhances membrane permeability
Compound in 5-Acetamido-2-Methoxyphenyl Acetamido adds hydrogen-bonding capacity
  • 5-Acetamido () : Introduces a polar group, possibly improving interactions with hydrophilic enzyme pockets .

Antiproliferative and Anti-Exudative Effects

  • Anti-Exudative Activity : Derivatives with furan-2-yl substituents () showed 50–70% inhibition in rat models at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target’s pyrazine moiety may further optimize this via enhanced π-stacking .
  • Antiproliferative Activity : Hydroxyacetamide derivatives () with phenyl-imidazolone substitutions exhibited IC₅₀ values of 2–10 μM against cancer lines. The target’s methyl-pyrazine combination could lower IC₅₀ by reducing metabolic degradation .

Olfactory Receptor Agonism

Compounds like VUAA-1 () with ethyl-pyridinyl-triazole groups act as Orco agonists. The target’s pyrazine may offer stronger binding due to additional nitrogen lone pairs .

Spectral and Physical Properties

  • IR Spectroscopy : The target’s C=O stretch (∼1669 cm⁻¹) aligns with ’s acetamide derivatives. Pyrazine’s C=N stretches (∼1537 cm⁻¹) differ from pyridine’s ∼1600 cm⁻¹ .
  • 1H NMR : The 2-methoxy-5-methylphenyl group in the target would show singlet peaks for methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.3–2.5 ppm), distinct from fluorine’s absence in .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized to ensure purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiol intermediate, followed by alkylation with α-chloroacetamide derivatives under basic conditions (e.g., KOH in DMF or ethanol). Critical parameters include temperature control (e.g., reflux at 150°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., zeolites or pyridine for acid scavenging). Purification via column chromatography or recrystallization (ethanol/ice mixtures) is essential to isolate the final product. Monitoring reaction progress using TLC or HPLC ensures completion and minimizes by-products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of functional groups (e.g., methoxy, pyrazinyl). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% is typical for pharmacological studies). Infrared (IR) spectroscopy identifies key bonds (e.g., C=S, amide C=O). X-ray crystallography, though less common, resolves absolute stereochemistry when crystallizable derivatives are available .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer : Initial screens often focus on antimicrobial, anticancer, or enzyme-inhibitory activities. For example:

  • Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays, comparing IC₅₀ values to standard drugs (e.g., doxorubicin).
  • Enzyme inhibition : Target enzymes (e.g., COX-2, EGFR) are incubated with the compound, and activity is measured via spectrophotometry (e.g., NADH depletion for kinase assays).
  • Anti-exudative activity : In vivo models (e.g., carrageenan-induced rat paw edema) quantify inflammation reduction. Positive controls (e.g., indomethacin) and dose-response curves validate results .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and scalability without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent ratio, catalyst loading). For example, a 3² factorial design can optimize temperature (80–120°C) and reaction time (4–8 hours).
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions in exothermic steps (e.g., thiol alkylation).
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. What strategies are employed to resolve contradictions in structural data obtained from different analytical methods?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., unexpected tautomerism) require cross-validation:

  • Dynamic NMR : Detect rotational barriers or tautomeric equilibria in solution (e.g., triazole ring puckering).
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve solid-state conformation and compare with solution-phase data. If crystals are unavailable, microED (Microcrystal Electron Diffraction) on nanocrystals provides alternative structural insights .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace pyrazinyl with pyridinyl or adjust the methoxy group’s position) and test activity changes.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with bioactivity data.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade target proteins selectively.
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of the methoxy group) for targeted stabilization .

Q. What computational methods are used to predict the compound’s interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., triazole derivatives binding to CYP450). Prioritize poses with favorable ΔG values and hydrogen-bonding interactions.
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and identify key residues (e.g., His102 in cholinesterase).
  • SPR (Surface Plasmon Resonance) : Validate binding kinetics (kₐ, k𝒹) experimentally. A low K𝒹 (nM range) confirms computational predictions.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for high-confidence validation .

Q. How can researchers systematically analyze the compound’s stability under varying pH, temperature, and light conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfanyl group oxidation) pathways.
  • Photostability : Use ICH Q1B guidelines (exposure to 1.2 million lux-hours UV/vis light). LC-MS identifies photodegradants (e.g., sulfoxide formation).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T𝒹 > 200°C suggests thermal stability).
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and compare impurity profiles .

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